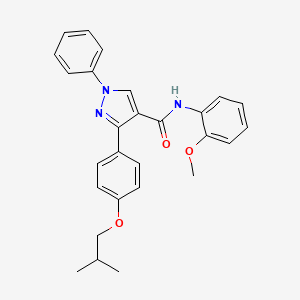![molecular formula C22H26N2O3 B4756779 N-(2-methoxyethyl)-4-{[(1-phenylcyclopentyl)carbonyl]amino}benzamide](/img/structure/B4756779.png)
N-(2-methoxyethyl)-4-{[(1-phenylcyclopentyl)carbonyl]amino}benzamide
説明
N-(2-methoxyethyl)-4-{[(1-phenylcyclopentyl)carbonyl]amino}benzamide, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It was first synthesized in 1999 and has since been extensively studied for its potential therapeutic applications.
作用機序
N-(2-methoxyethyl)-4-{[(1-phenylcyclopentyl)carbonyl]amino}benzamide selectively blocks the mGluR5 receptor, which is involved in the regulation of glutamate neurotransmission. By blocking mGluR5, N-(2-methoxyethyl)-4-{[(1-phenylcyclopentyl)carbonyl]amino}benzamide reduces the release of glutamate and its excitatory effects on neurons. This leads to a reduction in neuronal activity and a decrease in the activity of downstream signaling pathways.
Biochemical and Physiological Effects:
N-(2-methoxyethyl)-4-{[(1-phenylcyclopentyl)carbonyl]amino}benzamide has been shown to have a range of biochemical and physiological effects. It can reduce the release of glutamate and other neurotransmitters, modulate the activity of ion channels, and alter the expression of genes involved in synaptic plasticity. In addition, N-(2-methoxyethyl)-4-{[(1-phenylcyclopentyl)carbonyl]amino}benzamide can reduce inflammation and oxidative stress in the brain, which are implicated in various neurological disorders.
実験室実験の利点と制限
N-(2-methoxyethyl)-4-{[(1-phenylcyclopentyl)carbonyl]amino}benzamide is a useful tool for studying the role of mGluR5 in various physiological and pathological processes. Its selective blockade of mGluR5 allows for the investigation of the specific effects of this receptor subtype without affecting other glutamate receptors. However, N-(2-methoxyethyl)-4-{[(1-phenylcyclopentyl)carbonyl]amino}benzamide has some limitations in lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. In addition, N-(2-methoxyethyl)-4-{[(1-phenylcyclopentyl)carbonyl]amino}benzamide has a relatively short half-life, which can limit its effectiveness in some experiments.
将来の方向性
There are several future directions for the study of N-(2-methoxyethyl)-4-{[(1-phenylcyclopentyl)carbonyl]amino}benzamide. One area of research is the development of more potent and selective mGluR5 antagonists for therapeutic use. Another direction is the investigation of the role of mGluR5 in other neurological disorders such as autism spectrum disorder and traumatic brain injury. Furthermore, the potential use of N-(2-methoxyethyl)-4-{[(1-phenylcyclopentyl)carbonyl]amino}benzamide as a diagnostic tool for mGluR5-related disorders is an area of interest. Finally, the development of new methods for administering N-(2-methoxyethyl)-4-{[(1-phenylcyclopentyl)carbonyl]amino}benzamide in vivo could improve its effectiveness in lab experiments and potential therapeutic applications.
Conclusion:
In conclusion, N-(2-methoxyethyl)-4-{[(1-phenylcyclopentyl)carbonyl]amino}benzamide, or N-(2-methoxyethyl)-4-{[(1-phenylcyclopentyl)carbonyl]amino}benzamide, is a selective antagonist of the mGluR5 receptor with potential therapeutic applications in various neurological and psychiatric disorders. Its mechanism of action involves the reduction of glutamate neurotransmission, leading to a decrease in neuronal activity and downstream signaling pathways. N-(2-methoxyethyl)-4-{[(1-phenylcyclopentyl)carbonyl]amino}benzamide has several advantages and limitations in lab experiments, and there are several future directions for its study.
科学的研究の応用
N-(2-methoxyethyl)-4-{[(1-phenylcyclopentyl)carbonyl]amino}benzamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders such as anxiety, depression, addiction, and schizophrenia. It has been shown to have anxiolytic and antidepressant effects in animal models. N-(2-methoxyethyl)-4-{[(1-phenylcyclopentyl)carbonyl]amino}benzamide has also been studied for its potential use in treating drug addiction, as it can reduce the rewarding effects of drugs of abuse such as cocaine and alcohol. Furthermore, N-(2-methoxyethyl)-4-{[(1-phenylcyclopentyl)carbonyl]amino}benzamide has been shown to improve cognitive function in animal models of Alzheimer's disease and Down syndrome.
特性
IUPAC Name |
N-(2-methoxyethyl)-4-[(1-phenylcyclopentanecarbonyl)amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-27-16-15-23-20(25)17-9-11-19(12-10-17)24-21(26)22(13-5-6-14-22)18-7-3-2-4-8-18/h2-4,7-12H,5-6,13-16H2,1H3,(H,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFSMCONYGZPOET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC=C(C=C1)NC(=O)C2(CCCC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyethyl)-4-{[(1-phenylcyclopentyl)carbonyl]amino}benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{3-[(cyclohexylamino)carbonyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl}-2,5-dimethyl-3-furamide](/img/structure/B4756697.png)
![ethyl 4-{[(2-chloro-6-fluorobenzyl)thio]acetyl}-1-piperazinecarboxylate](/img/structure/B4756710.png)
![ethyl 4-[({[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]amino}carbonothioyl)amino]benzoate](/img/structure/B4756713.png)
![2-[3-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4756717.png)
![N~2~-(2,6-dimethylphenyl)-N~1~-{2-[(2-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4756720.png)

![2-{3-[(3-methylbenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4756739.png)
![1-{4,4-dichloro-3-[(4-methylphenyl)thio]-2-nitro-2-butenoyl}pyrrolidine](/img/structure/B4756740.png)
![N-(5-{[5-(2-methyl-5-nitrophenyl)-2-furyl]methylene}-4-oxo-1,3-thiazolidin-2-ylidene)acetamide](/img/structure/B4756753.png)

![2-{2-[4-(cyclohexylmethyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B4756766.png)

![N-[(2,5-dimethylphenyl)(3-pyridinyl)methyl]-2-methylbenzamide](/img/structure/B4756774.png)
![[(2-{4-[(4-tert-butylphenyl)sulfonyl]-1-piperazinyl}-2-oxoethyl)thio]acetic acid](/img/structure/B4756782.png)